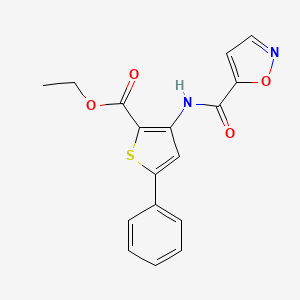![molecular formula C9H14N2O2S B2504547 4-Methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylic acid CAS No. 927983-06-0](/img/structure/B2504547.png)
4-Methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-Methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylic acid" is a derivative of 1,3-thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within a five-membered ring structure. This particular derivative features a carboxylic acid functional group, an amino group with a 2-methylpropyl substituent, and a methyl group on the thiazole ring. The compound is related to various thiazole derivatives that have been studied for their potential biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of thiazole derivatives often involves the construction of the thiazole ring followed by functionalization at various positions on the ring. For example, the synthesis of 2-amino-1,3-thiazole-4-carboxylic acid derivatives, which are structurally similar to the compound , has been reported to involve the confirmation of structures through melting points, IR, 1H NMR, 13C NMR, and HRMS or elemental analysis . Another related synthesis involves the use of a FeCl2/Et3N binary catalytic system for the synthesis of methyl 4-aminopyrrole-2-carboxylates, which, while not a direct synthesis of the compound , demonstrates the type of catalytic systems that might be employed in the synthesis of complex thiazole derivatives .
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be complex, with various substituents influencing the overall shape and electronic distribution. For instance, an experimental and theoretical study on a similar molecule, 4-methylthiadiazole-5-carboxylic acid, used density functional theory to investigate the stability, molecular properties, and vibrational analysis of the compound . Such studies are crucial for understanding the behavior of the compound under different conditions and can provide insights into the molecular structure of "this compound".
Chemical Reactions Analysis
Thiazole derivatives can undergo a variety of chemical reactions, including acylation, methylation, and cyclocondensation, to name a few. For example, acylation and subsequent methylation of acetylaminothiazole derivatives have been used to produce various substituted thiazole compounds . Additionally, thiazole derivatives can participate in cyclocondensation reactions, as seen in the synthesis of thiazolidine-2,4-dicarboxylic acid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as melting points, solubility, and biological activity, are important for their practical applications. The melting points of various thiazole derivatives have been measured to confirm their purity and stability . Biological activities, such as fungicidal and antivirus activities, have been evaluated for thiazole derivatives, with some compounds exhibiting significant activity against specific fungi and viruses . The solubility and hydrogen bonding capabilities of these compounds can also be influenced by the presence of different functional groups, as seen in the study of 4-methylthiadiazole-5-carboxylic acid .
科学的研究の応用
Heterocyclic γ-Amino Acids Synthesis
4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), which include 4-Methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylic acid, are used in synthesizing constrained heterocyclic γ-amino acids. These are valuable for mimicking protein secondary structures such as helices, β-sheets, turns, and β-hairpins. A versatile chemical route for synthesizing these compounds has been developed, highlighting their importance in protein structure modeling (Mathieu et al., 2015).
Structural Studies in Oligomers
The structure of various ATC oligomers, including this compound derivatives, has been studied extensively. These oligomers are found to adopt a well-defined 9-helix structure in both solid and liquid states. This discovery is significant in understanding the structural behavior of such heterocyclic compounds in different environments (Mathieu et al., 2013).
Antibacterial Properties
Research has been conducted on derivatives of 2-Amino-5-aryl-1,3-thiazole-4-carboxylic acid, closely related to the compound , for their antibacterial properties. This includes the synthesis of various derivatives and their spectroscopic characterization, highlighting the potential of these compounds in antibacterial applications (Al Dulaimy et al., 2017).
Fungicidal and Antivirus Activities
Novel derivatives of 2-amino-1,3-thiazole-4-carboxylic acid, a compound structurally similar to this compound, have been synthesized and evaluated for their biological activities. These derivatives exhibit significant fungicidal and antivirus activities, demonstrating their potential in controlling fungi and viruses (Fengyun et al., 2015).
Crystallographic Studies
Crystallographic studies have been conducted on various thiazole-4-carboxylic acid derivatives, including the compound . These studies are crucial for understanding the molecular and crystal structures of these compounds, which is essential for their application in various scientific fields (Lynch, 2001).
Influence on Learning and Memory Processes
N-acyl-thiazolidine-4-carboxylic acid derivatives, related to the compound of interest, have been synthesized and studied for their effects on learning and memory processes in experimental animals. This research indicates the potential of such compounds in influencing the central cholinergic system (Krichevskii et al., 2007).
作用機序
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives, in general, are known for their ability to interact with various biological targets, leading to a range of effects. The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
特性
IUPAC Name |
4-methyl-2-(2-methylpropylamino)-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-5(2)4-10-9-11-6(3)7(14-9)8(12)13/h5H,4H2,1-3H3,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGYBWDVNZRZDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NCC(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


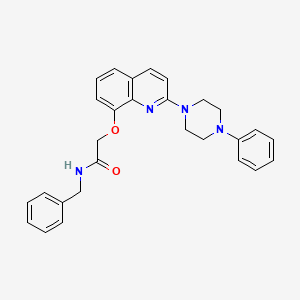
![5,6,7,8-Tetrahydro[1,2,4]triazolo[5,1-b][1,3]benzothiazole](/img/structure/B2504467.png)
![(2E)-2-cyano-3-[5-(2-methylcyclopropyl)furan-2-yl]-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2504468.png)

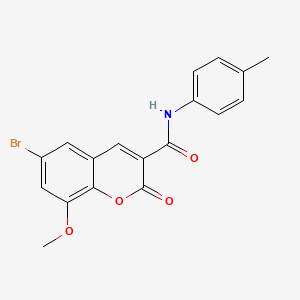
![3-(((2-Fluoro-5-methylphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2504477.png)
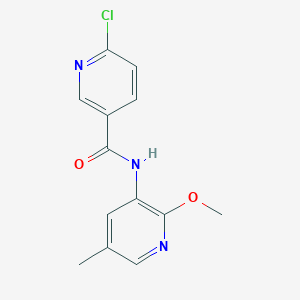
![3,4-difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2504479.png)
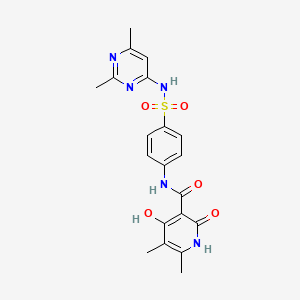
![N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2504481.png)
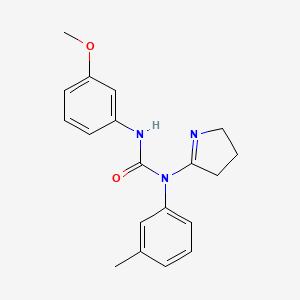
![N-(4-methoxyphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2504483.png)
